2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that features a pyrroloquinoxaline core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the morpholine and pyrroloquinoxaline moieties suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable quinoxaline derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrroloquinoxaline core is replaced by the morpholine moiety.
Addition of Pentyl Group: The pentyl group can be introduced through alkylation reactions, using pentyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the morpholine or pyrroloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, electrophiles, under various conditions depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Due to its potential biological activity, it could be investigated for therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.
Industry: The compound may find use in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Binding to cellular receptors, thereby modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-furan-2-ylmethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid 4-fluoro-benzylamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Uniqueness
The uniqueness of 2-amino-N-[2-(morpholin-4-yl)ethyl]-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the morpholine group, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for pharmaceutical development.
Properties
Molecular Formula |
C22H30N6O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-amino-N-(2-morpholin-4-ylethyl)-1-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H30N6O2/c1-2-3-6-10-28-20(23)18(22(29)24-9-11-27-12-14-30-15-13-27)19-21(28)26-17-8-5-4-7-16(17)25-19/h4-5,7-8H,2-3,6,9-15,23H2,1H3,(H,24,29) |
InChI Key |
WJGPDDMXNBMVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NCCN4CCOCC4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.